Carbonylhydridotris(triphénylphosphine)iridium(I)

Vue d'ensemble

Description

Carbonylhydridotris(triphenylphosphine)iridium(I) is a complex that has been studied for its unique chemical properties and reactions. It is part of a broader class of iridium complexes that have been extensively researched due to their relevance in catalysis and organometallic chemistry.

Synthesis Analysis

The synthesis of carbonylhydridotris(triphenylphosphine)iridium(I) and related complexes often involves the reaction of iridium precursors with ligands such as carbon monoxide, phosphines, and other coordinating species. For instance, the reaction of trans-Ir(CO)Cl(PPh3)2 with nitrite ion in a benzene–aqueous alcohol mixture leads to the formation of a novel iridium nitrosyl compound containing a bridging oxygen . Similarly, the reaction of carbonylhydridotris(triphenylphosphine)iridium(I) with difluorophosphine derivatives at low temperatures results in the formation of ionic intermediates, which upon warming, yield various complexes .

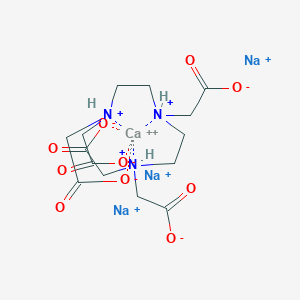

Molecular Structure Analysis

The molecular structure of iridium complexes is often determined using X-ray crystallography. For example, the structure of hydridocarbonyl(fumaronitrile)bis(triphenylphosphine)iridium reveals a trigonal bipyramidal configuration around the iridium atom with olefin and phosphine ligands in the equatorial plane . The structure of (η3-allyl)carbonylchlorobis(dimethylphenylphosphine)-iridium(III) hexafluorophosphate shows an octahedral coordination geometry around the iridium atom . These structural insights are crucial for understanding the reactivity and catalytic properties of these complexes.

Chemical Reactions Analysis

Carbonylhydridotris(triphenylphosphine)iridium(I) participates in various chemical reactions, often acting as a catalyst. For instance, it reacts reversibly with carbon monoxide to form a 1:1 metal complex-CO adduct, as evidenced by CO absorption measurements and infrared spectroscopy . The complex also reacts with difluorophosphine oxides, sulfides, and selenides, leading to the formation of various ionic intermediates and complexes . These reactions are significant for understanding the mechanisms of catalysis and the role of iridium complexes in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbonylhydridotris(triphenylphosphine)iridium(I) are closely related to its molecular structure and the nature of its ligands. The presence of triphenylphosphine ligands in iridium complexes has been found to influence the activity and selectivity of homogeneous hydrogenation reactions of carbon monoxide, with implications for the formation of valuable products such as ethylene glycol . The coordination environment and the electronic properties of the iridium center play a pivotal role in determining the reactivity and stability of these complexes.

Applications De Recherche Scientifique

Conversion d'énergie solaire

Carbonylhydridotris(triphénylphosphine)iridium(I): est utilisé dans les applications d'énergie solaire en raison de sa capacité à agir comme photosensibilisateur . Ses propriétés organométalliques facilitent la conversion de l'énergie solaire en énergie électrique, ce qui en fait un composant précieux dans les cellules photovoltaïques.

Traitement de l'eau

Ce composé est également utilisé dans les procédés de traitement de l'eau. Sa structure chimique lui permet de participer à des réactions qui décomposent les contaminants, purifiant ainsi l'eau et la rendant potable .

Activation de la liaison C-H

En chimie organique, Carbonylhydridotris(triphénylphosphine)iridium(I) est utilisé pour l'activation de la liaison C-H. Ce processus est crucial pour la modification des hydrocarbures, ce qui peut conduire au développement de nouveaux produits pharmaceutiques et matériaux .

Catalyse par les métaux de transition

En tant que catalyseur métallique de transition, ce complexe d'iridium facilite diverses réactions chimiques. Il est particulièrement efficace pour accélérer les réactions qui seraient autrement lentes, augmentant ainsi l'efficacité de la synthèse chimique .

Identification des intermédiaires ioniques

Le composé réagit avec l'oxyde, le sulfure et le séléniure de difluorophosphine pour former des intermédiaires ioniques. Ces intermédiaires sont essentiels pour comprendre les mécanismes réactionnels et développer de nouvelles voies de synthèse .

Formation de nanoparticules

Carbonylhydridotris(triphénylphosphine)iridium(I): est impliqué dans la formation de nanoparticules. Ces nanoparticules ont un large éventail d'applications, notamment les systèmes de délivrance de médicaments et le développement de nouveaux matériaux présentant des propriétés uniques .

Safety and Hazards

Carbonylhydridotris(triphenylphosphine)iridium(I) is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn .

Propriétés

IUPAC Name |

carbon monoxide;iridium;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C18H15P.CO.Ir/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;/h3*1-15H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWVGPTPQWABNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H45IrOP3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17250-25-8 | |

| Record name | Iridium, carbonylhydrotris(triphenylphosphine)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonylhydrotris(triphenylphosphine)iridium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.514 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the key catalytic properties of Carbonylhydridotris(triphenylphosphine)iridium(I)?

A1: Carbonylhydridotris(triphenylphosphine)iridium(I), often abbreviated as IrH(CO)(PPh3)3, is a versatile catalyst known for its ability to facilitate hydrogenation reactions. Research has shown its effectiveness in the homogeneous hydrogenation of buta-1,3-diene and ethylene. [] The catalytic cycle involves the formation of iridium-alkyl intermediates, which subsequently undergo reductive elimination to yield the hydrogenated products. [] Interestingly, the rate of hydrogenation can be influenced by the concentration of triphenylphosphine (PPh3) present in the reaction mixture. []

Q2: How does Carbonylhydridotris(triphenylphosphine)iridium(I) interact with silanes and germanes?

A2: Carbonylhydridotris(triphenylphosphine)iridium(I) readily reacts with a variety of silanes and germanes of the general formula MH3Q (where M = Si or Ge, and Q = H, halogens, SiH3, or CH3). [] This reaction results in the formation of [IrH2(CO)(PPh3)2(MH2Q)] complexes. [] Notably, the geometry of these complexes, specifically the arrangement of the phosphine ligands, is influenced by the identity of the M atom. Germanium-containing complexes predominantly exhibit trans phosphine ligands, whereas silicon-containing counterparts favor cis configurations. []

Q3: Can you elaborate on the significance of ionic intermediates in reactions involving Carbonylhydridotris(triphenylphosphine)iridium(I)?

A3: Research has revealed that reactions of Carbonylhydridotris(triphenylphosphine)iridium(I) with difluorophosphine oxide, sulfide, and selenide proceed through the formation of ionic intermediates. [] These intermediates, identified as [Ir(CO)H2(PPh3)3][PF2Y] (where Y = O, S, or Se), have been characterized using NMR spectroscopy. [] This finding challenges the traditional view that such reactions primarily involve an initial loss of PPh3 from the iridium complex. [] Understanding the role of ionic intermediates can provide valuable insights into the mechanistic pathways of these reactions.

Q4: Are there any structural characterization details available for Carbonylhydridotris(triphenylphosphine)iridium(I)?

A4: While the provided research papers focus primarily on the reactivity and catalytic applications of Carbonylhydridotris(triphenylphosphine)iridium(I), they do not delve into detailed structural characterization data like molecular weight or spectroscopic properties. For comprehensive information on these aspects, it would be beneficial to consult dedicated resources like spectral databases or crystallographic databases.

Q5: How does the structure of Carbonylhydridotris(triphenylphosphine)iridium(I) relate to its activity in reactions with diazonium salts?

A5: Carbonylhydridotris(triphenylphosphine)iridium(I) reacts with substituted benzenediazonium tetrafluoroborates to yield orthometalated arylhydrazido complexes. [] The reaction pathway involves the iridium complex coordinating to the diazonium salt. [] This coordination is likely facilitated by the presence of the hydride ligand in the iridium complex, which can act as a nucleophile. The rate of this reaction, as well as the subsequent conversion of the arylhydrazido complexes to aryldiazene complexes, is influenced by the substituents on the benzene ring of the diazonium salt. [] This highlights the importance of steric and electronic factors in determining the reactivity of the iridium complex.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)